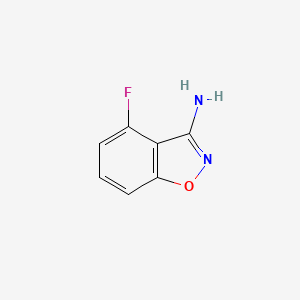

4-Fluoro-1,2-benzoxazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCPEUWXNKDHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586243 | |

| Record name | 4-Fluoro-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904815-05-0 | |

| Record name | 4-Fluoro-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-1,2-benzoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Fluoro-1,2-benzoxazol-3-amine, a key intermediate in the development of various pharmaceutical compounds. The document delves into the strategic considerations behind the chosen synthetic route, offering a detailed, step-by-step protocol for its laboratory-scale preparation. The synthesis commences with the readily available starting material, 2,6-difluorobenzonitrile, and proceeds through a base-catalyzed cyclization with hydroxylamine. This guide emphasizes the mechanistic underpinnings of the reaction, ensuring a deep understanding of the chemical transformations involved. The content is structured to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the procedure for their specific applications.

Introduction: The Significance of the this compound Scaffold

The 1,2-benzoxazole (also known as benzisoxazole) ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The incorporation of a fluorine atom at the 4-position and an amine group at the 3-position of this heterocyclic core imparts unique physicochemical properties that can enhance drug-like characteristics such as metabolic stability, binding affinity, and bioavailability. This compound serves as a crucial building block for the synthesis of more complex molecules, including but not limited to, kinase inhibitors, antipsychotic agents, and anti-inflammatory drugs. A robust and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound, points towards a strategy involving the formation of the oxazole ring from an appropriately substituted benzene precursor. The most efficient approach involves the cyclization of a derivative of 2,6-difluorobenzonitrile. This starting material is commercially available and offers two key advantages: the presence of a fluorine atom at a position that will become the 4-position of the final product, and an ortho-disubstituted pattern that facilitates the desired ring closure.

The core transformation relies on the reaction of 2,6-difluorobenzonitrile with a reagent that can provide the nitrogen and oxygen atoms of the oxazole ring, as well as the exocyclic amine group. Hydroxylamine (NH₂OH) is an ideal candidate for this role. The reaction is envisioned to proceed via an initial nucleophilic aromatic substitution, followed by an intramolecular cyclization.

The Core Synthesis Pathway

The most direct and widely employed synthesis of this compound involves a one-pot reaction of 2,6-difluorobenzonitrile with hydroxylamine in the presence of a suitable base.

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Aromatic Substitution (SNA_r): The hydroxylamine, a potent nucleophile, attacks one of the carbon atoms bearing a fluorine atom in 2,6-difluorobenzonitrile. The strong electron-withdrawing nature of the nitrile group and the second fluorine atom activates the aromatic ring towards nucleophilic attack. This step results in the displacement of a fluoride ion and the formation of an intermediate, 2-(hydroxyamino)-6-fluorobenzonitrile.

-

Intramolecular Cyclization: Under basic conditions, the hydroxyl group of the intermediate is deprotonated, forming an alkoxide. This alkoxide then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This ring-closure step forms the 1,2-benzoxazole ring system and, after tautomerization, yields the final product, this compound.

The following diagram illustrates the proposed reaction mechanism:

Physicochemical properties of 4-Fluoro-1,2-benzoxazol-3-amine

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-1,2-benzoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical heterocyclic building block in modern medicinal chemistry. As a fluorinated derivative of the 1,2-benzoxazole (or indoxazine) scaffold, it provides a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability that is highly sought after in drug design. The strategic placement of the fluorine atom at the 4-position significantly influences the molecule's electronic properties and binding interactions, making it a valuable intermediate for synthesizing a range of pharmacologically active agents. This guide provides a detailed examination of its core physicochemical properties, a plausible synthetic pathway, and its established role in the development of therapeutics, particularly for central nervous system (CNS) disorders.

The 1,2-Benzoxazole Scaffold: A Privileged Structure in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the 1,2-benzoxazole ring system is a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. Its presence in successful drugs, such as the anticonvulsant zonisamide and the antipsychotic risperidone, underscores its therapeutic importance.[1]

The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance key drug-like properties.[1] Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving oral bioavailability and cell permeability.[1] The 3-amino group on the benzoxazole ring serves as a versatile chemical handle for further synthetic elaboration, allowing for the construction of diverse molecular libraries.

This combination of a proven scaffold, the strategic use of fluorine, and a reactive amine functional group makes this compound a high-value intermediate for targeting complex diseases.[2]

Molecular and Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. These parameters govern its solubility, stability, reactivity, and pharmacokinetic behavior.

Key Molecular Identifiers

The fundamental identifiers for this compound are summarized below for unambiguous reference.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 904815-05-0 | [3] |

| Molecular Formula | C₇H₅FN₂O | [2][4] |

| Molecular Weight | 152.13 g/mol | [3] |

| Canonical SMILES | C1=CC2=C(C(=C1)F)C(=NO2)N | [4] |

Core Physicochemical Properties

The properties listed below are a combination of data from commercial suppliers and computational predictions. Experimental data for properties such as melting point, pKa, and aqueous solubility are not widely published in peer-reviewed literature, a common scenario for specialized chemical intermediates.

| Property | Value | Comments and Significance | Source(s) |

| Purity | ≥97% | Typical purity available from commercial chemical suppliers. | [3] |

| Storage Condition | 2-8°C | Recommended for maintaining long-term stability and preventing degradation. | [2] |

| XlogP (Predicted) | 1.5 | This value indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, a desirable trait for potential drug candidates. | [4] |

| Polar Surface Area (Predicted) | 61.3 Ų | The polar surface area is below the 140 Ų threshold often associated with good oral bioavailability, suggesting the molecule has favorable transport properties. | [5] |

| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine group can act as a hydrogen bond donor, crucial for interacting with biological targets like enzyme active sites or receptors. | [5] |

| Hydrogen Bond Acceptors | 3 (from -N=, -O-, and F) | Multiple acceptor sites allow for versatile and strong binding interactions with biological macromolecules. | [5] |

Synthesis and Analytical Characterization

As a key intermediate, the reliable synthesis and rigorous characterization of this compound are paramount for its use in multi-step pharmaceutical production.

General Synthetic Strategy: Cyclization Pathway

The synthesis of 3-amino-1,2-benzisoxazoles typically proceeds via the intramolecular cyclization of an ortho-substituted benzonitrile derivative. A common and effective method involves the base-mediated cyclization of an oxime precursor. For this compound, a plausible route starts with 2,6-difluorobenzonitrile.

Experimental Protocol (Hypothetical, based on established methods for related compounds[6]):

-

Oxime Formation: 2,6-difluorobenzonitrile is reacted with hydroxylamine in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol. The reaction mixture is heated to form the corresponding amidoxime intermediate. The rationale here is to introduce the N-OH group that is essential for the subsequent cyclization.

-

Intramolecular Cyclization: The crude amidoxime is dissolved in a solvent such as toluene or methanol. A strong base, like potassium hydroxide or potassium tert-butoxide, is added.[6] The mixture is heated to reflux. The base deprotonates the hydroxyl group of the oxime, which then acts as a nucleophile, attacking the carbon atom of the nitrile group's ortho-fluorine substituent in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This step forms the benzoxazole ring.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled. The solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts, followed by extraction with an organic solvent (e.g., ethyl acetate). The final product is purified by column chromatography or recrystallization to yield pure this compound.

This self-validating protocol relies on the clear disappearance of the starting material and the appearance of a new, more polar product spot on TLC, which can be readily characterized by mass spectrometry to confirm the expected molecular weight.

Caption: Generalized synthetic workflow for this compound.

Standard Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is achieved through a standard battery of spectroscopic techniques.[7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons on the benzene ring, with splitting patterns influenced by the fluorine atom, and a broad singlet corresponding to the -NH₂ protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would reveal the distinct carbon environments, with the carbon atom attached to the fluorine showing a characteristic large coupling constant (JC-F).

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight of the compound by showing a prominent ion peak at m/z 153.04 [M+H]⁺.[4]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C=N stretching of the oxazole ring, and C-F stretching.

Core Applications in Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a crucial starting material for building more complex and potent drugs.

A Key Intermediate for CNS-Active Agents

The benzoxazole scaffold is a cornerstone in the development of antipsychotic and neuroleptic drugs.[2] Its derivatives are known to interact with various receptors in the central nervous system, including dopamine and serotonin receptors. The structural analogue, 6-fluoro-1,2-benzisoxazole, is the core of the widely prescribed atypical antipsychotic drug Risperidone .[1][9] The synthesis of Risperidone and related compounds involves coupling the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride intermediate with a second heterocyclic moiety.[6]

By analogy, this compound serves as a valuable precursor for creating novel analogues of such drugs. The amine group provides a convenient point of attachment for side chains designed to fine-tune receptor binding affinity, selectivity, and pharmacokinetic profiles. Its use allows for the exploration of new chemical space in the pursuit of next-generation treatments for psychiatric disorders like schizophrenia and bipolar disorder.[2]

Caption: Logical flow from intermediate to a potential Active Pharmaceutical Ingredient (API).

Broader Therapeutic Potential

Beyond CNS applications, derivatives of fluorinated benzoxazoles have been investigated for a range of other therapeutic activities, including:

-

Antimicrobial Agents: Novel benzisoxazole amides have shown potent activity against various pathogenic bacteria and fungi.[7]

-

Antiproliferative Agents: Certain derivatives have demonstrated significant activity against human carcinoma cell lines, indicating potential for development as anticancer drugs.[10]

The versatility of the this compound core makes it a valuable platform for generating diverse compound libraries for high-throughput screening against numerous biological targets.

Conclusion

This compound is a specialized yet highly significant molecule in the field of drug discovery and development. Its physicochemical profile, characterized by moderate lipophilicity and ample hydrogen bonding capacity, makes it an ideal building block. The strategic inclusion of a fluorine atom enhances its drug-like properties, while the amine functionality provides the synthetic versatility required for modern medicinal chemistry campaigns. For researchers and scientists, this compound represents a validated starting point for the rational design of novel therapeutics aimed at challenging diseases, particularly within the realm of central nervous system disorders.

References

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-1,2-benzisoxazol-3-aMine [myskinrecipes.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C7H5FN2O) [pubchemlite.lcsb.uni.lu]

- 5. 4-(1-Fluoroethoxy)-1,2-benzoxazol-3-amine | C9H9FN2O2 | CID 91235429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]piperidinium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluoro-1,2-benzoxazol-3-amine mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Fluoro-1,2-benzoxazol-3-amine

Authored by a Senior Application Scientist

Preamble: The Enigmatic Potential of a Fluorinated Benzoxazole

The 1,2-benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[3][4][5] The incorporation of a fluorine atom, a common strategy in modern drug design, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often enhancing its therapeutic potential.[6][7]

This guide focuses on This compound , a molecule that, while not extensively characterized in publicly available literature, represents a promising starting point for drug discovery by virtue of its chemical architecture. The absence of a well-defined mechanism of action (MoA) presents not a barrier, but an opportunity for systematic, hypothesis-driven investigation. This document provides a comprehensive framework for researchers and drug development professionals to methodically elucidate the biological activity and molecular targets of this compound. We will proceed not by outlining a known pathway, but by detailing the strategic experimental workflows required to uncover its latent therapeutic capabilities.

Part 1: Foundational Characterization and Hypothesis Generation

Before delving into complex mechanistic studies, foundational work is essential to confirm the identity and purity of the compound and to generate initial hypotheses regarding its biological effects.

Physicochemical and Structural Confirmation

A prerequisite for any biological study is the unambiguous confirmation of the compound's structure and purity.

Experimental Protocol: Compound Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Rationale: This confirms the connectivity of atoms and the presence and chemical environment of the fluorine substituent, which is critical for structure verification.

-

-

Mass Spectrometry (MS):

-

Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition and exact mass (C₇H₅FN₂O).[8]

-

Rationale: Provides definitive confirmation of the molecular formula.

-

-

Purity Analysis:

-

Utilize High-Performance Liquid Chromatography (HPLC) with a suitable gradient method to assess purity. The purity should ideally be >98%.

-

Hypothesis-Driven Screening: Learning from the Benzoxazole Class

The diverse activities of benzoxazole derivatives suggest several plausible MoAs for this compound.[1][2][9] We will formulate three primary hypotheses based on prominent literature findings.

-

Hypothesis 1: Anticancer Activity. Many fluorinated benzoxazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[7][10][11] The MoA could involve the disruption of critical cellular processes like microtubule dynamics or cell cycle progression.[7]

-

Hypothesis 2: Antimicrobial Activity. The benzoxazole core is found in compounds with significant antibacterial and antifungal properties.[12][13] The mechanism may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

-

Hypothesis 3: Central Nervous System (CNS) Activity. The structural similarity to benzisoxazole derivatives like the antipsychotic risperidone suggests potential interactions with CNS targets.[14] This could involve modulation of neurotransmitter receptors.

The following sections will detail the experimental workflows to systematically test these hypotheses.

Part 2: Elucidating Anticancer Mechanism of Action

This workflow is designed to investigate the potential of this compound as an anticancer agent.

Initial Cytotoxicity Screening

The first step is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast, HT-29 for colon, HeLa for cervical).[11]

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each cell line.

Data Presentation: Initial Cytotoxicity Screening

| Cell Line | Tumor Type | IC₅₀ (µM) of this compound |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |

| HT-29 | Colorectal Adenocarcinoma | [Experimental Value] |

| HeLa | Cervical Adenocarcinoma | [Experimental Value] |

| HepG2 | Hepatocellular Carcinoma | [Experimental Value] |

Investigating the Effect on Cell Cycle and Microtubules

If significant cytotoxicity is observed, the next logical step is to investigate its effect on cell cycle progression and microtubule integrity, a known mechanism for some benzoxazole derivatives.[7]

Experimental Workflow: Cell Cycle and Microtubule Analysis

Caption: Workflow for investigating effects on cell cycle and microtubules.

Target Validation: Tubulin Polymerization Assay

If immunofluorescence results suggest microtubule disruption, a direct biochemical assay is required for validation.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagents: Purified bovine tubulin, GTP, and a fluorescence-based reporter.

-

Assay Setup: In a 96-well plate, combine tubulin and GTP in a polymerization buffer.

-

Compound Addition: Add varying concentrations of this compound. Include paclitaxel (promoter) and colchicine (inhibitor) as controls.

-

Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the fluorescence increase over time, which is proportional to tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of treated samples to controls to determine if the compound inhibits or promotes tubulin assembly.

Part 3: Elucidating Antimicrobial Mechanism of Action

This workflow outlines the steps to assess the compound's potential as an antimicrobial agent.

Initial Antimicrobial Susceptibility Testing

The first step is to determine the spectrum of activity against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Panel:

-

Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation: Antimicrobial Activity Profile

| Microorganism | Type | MIC (µg/mL) |

| S. aureus | Gram-positive | [Experimental Value] |

| E. coli | Gram-negative | [Experimental Value] |

| C. albicans | Yeast | [Experimental Value] |

| A. niger | Mold | [Experimental Value] |

Differentiating Bactericidal vs. Bacteriostatic Action

If a low MIC is determined, the next step is to understand whether the compound kills the microbes (bactericidal) or merely inhibits their growth (bacteriostatic).

Experimental Workflow: Bactericidal vs. Bacteriostatic Determination

Caption: Workflow to determine bactericidal or bacteriostatic activity.

Part 4: Elucidating Central Nervous System (CNS) Mechanism of Action

Given the structural relationship of the benzisoxazole core to CNS-active drugs, exploring this potential MoA is a logical step.

Receptor Binding Assays

The primary approach is to screen the compound against a panel of CNS receptors, particularly those targeted by antipsychotics and antidepressants.

Experimental Protocol: Radioligand Binding Assay Panel

-

Target Selection: A commercially available screening panel is most efficient. Key targets include:

-

Dopamine receptors (D₁, D₂, D₃, D₄)

-

Serotonin receptors (5-HT₁A, 5-HT₂A, 5-HT₂C, 5-HT₆, 5-HT₇)

-

Adrenergic receptors (α₁, α₂)

-

Histamine H₁ receptor

-

-

Assay Principle: The assay measures the ability of this compound to displace a specific, high-affinity radioligand from its receptor target in membrane preparations.

-

Execution: Typically performed by a contract research organization (CRO) specializing in receptor profiling. The compound is tested at a standard concentration (e.g., 10 µM).

-

Data Analysis: Results are reported as the percentage of inhibition of radioligand binding. "Hits" are typically defined as >50% inhibition.

Functional Follow-up Assays

For any significant binding "hits," functional assays are necessary to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Workflow: From Binding to Function

Caption: Workflow for functional validation of a receptor binding hit.

Conclusion

This guide provides a structured, multi-pronged approach to systematically uncover the mechanism of action of this compound. By progressing from broad phenotypic screening to specific molecular and biochemical assays, researchers can efficiently navigate the complexities of MoA elucidation. The proposed workflows are designed to be self-validating, with each experimental stage logically informing the next. The true biological role of this molecule remains to be discovered, and this technical framework serves as the definitive starting point for that journey.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Benzoxazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]piperidinium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Fluorobenzo[d]isoxazol-3-amine (CAS 904815-05-0): A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Fluorobenzo[d]isoxazol-3-amine (CAS 904815-05-0), a fluorinated heterocyclic amine belonging to the benzisoxazole class of compounds. While specific biological data for this particular molecule is emerging, the benzisoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide will delve into the known characteristics of 4-Fluorobenzo[d]isoxazol-3-amine, explore the broader biological significance of the benzisoxazole moiety, and provide detailed, field-proven methodologies for its synthesis, characterization, and potential biological evaluation. The insights and protocols herein are designed to empower researchers to effectively utilize this compound as a valuable building block in the development of novel therapeutics.

Introduction: The Significance of the Benzisoxazole Scaffold

Benzisoxazole derivatives are a cornerstone of modern medicinal chemistry, recognized for their versatile biological activities.[1][2][3] This heterocyclic scaffold is present in a range of FDA-approved drugs and clinical candidates, demonstrating efficacy as antipsychotic, anticonvulsant, anti-inflammatory, and anticancer agents. The unique electronic properties and rigid, planar structure of the benzisoxazole ring system allow for specific and high-affinity interactions with a variety of biological targets. The introduction of a fluorine atom, as in 4-Fluorobenzo[d]isoxazol-3-amine, can further enhance metabolic stability, binding affinity, and bioavailability, making it a particularly attractive starting point for drug discovery programs.

Physicochemical Characterization of 4-Fluorobenzo[d]isoxazol-3-amine

4-Fluorobenzo[d]isoxazol-3-amine is a solid, typically a powder, with the molecular formula C₇H₅FN₂O.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 904815-05-0 | [4] |

| Molecular Formula | C₇H₅FN₂O | [4] |

| Molecular Weight | 152.13 g/mol | |

| Appearance | White to off-white powder | Supplier Data |

| Purity | Typically >97% | [4] |

| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred |

Therapeutic Potential: Exploring the Biological Landscape of Benzisoxazole Derivatives

While dedicated studies on 4-Fluorobenzo[d]isoxazol-3-amine are not yet widely published, the extensive research on related benzisoxazole analogs provides a strong rationale for its investigation in several therapeutic areas.

Oncology: Targeting Bromodomains

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical regulators of oncogene transcription and are considered prime targets for cancer therapy.[2] Several potent and selective BRD4 inhibitors feature a benzisoxazole scaffold, highlighting its suitability for interacting with the acetyl-lysine binding pocket of bromodomains.[3] The 3-amino group of 4-Fluorobenzo[d]isoxazol-3-amine provides a key vector for chemical modification to develop novel BRD4 inhibitors for hematological malignancies and solid tumors.

Signaling Pathway: BRD4 Inhibition

Caption: Proposed mechanism of BRD4 inhibition by benzisoxazole derivatives.

Inflammatory and Metabolic Diseases: Sphingomyelin Synthase 2 (SMS2) Inhibition

Sphingomyelin synthase 2 (SMS2) is an enzyme involved in the final step of sphingomyelin biosynthesis and has emerged as a therapeutic target for chronic inflammatory diseases such as atherosclerosis and non-alcoholic fatty liver disease.[1][5] A recent study identified 4-benzyloxybenzo[d]isoxazole-3-amine derivatives as potent and selective SMS2 inhibitors.[5] This suggests that 4-Fluorobenzo[d]isoxazol-3-amine could serve as a valuable starting point for the development of novel SMS2 inhibitors to treat these conditions.

Experimental Workflow: Screening for SMS2 Inhibition

Caption: A typical workflow for identifying and validating SMS2 inhibitors.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of 4-Fluorobenzo[d]isoxazol-3-amine and its derivatives. These are based on established methodologies for related compounds and should be optimized for specific applications.

Synthesis of 4-Fluorobenzo[d]isoxazol-3-amine

A plausible synthetic route to 4-Fluorobenzo[d]isoxazol-3-amine involves the cyclization of an appropriately substituted benzonitrile. A general procedure is outlined below.

Step 1: Synthesis of 2,6-Difluorobenzaldehyde Oxime

-

Dissolve 2,6-difluorobenzaldehyde in ethanol in a round-bottom flask.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a suitable base (e.g., sodium hydroxide).

-

Slowly add the hydroxylamine solution to the stirred solution of 2,6-difluorobenzaldehyde at room temperature.

-

Heat the reaction mixture to 60-80°C and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

-

Cool the resulting aqueous residue in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry to afford 2,6-difluorobenzaldehyde oxime.

Step 2: Cyclization to 4-Fluorobenzo[d]isoxazol-3-amine

-

Dissolve 2,6-difluorobenzaldehyde oxime in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate, to the solution.

-

Heat the reaction mixture to a temperature between 80-120°C.

-

The reaction progress should be monitored by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-Fluorobenzo[d]isoxazol-3-amine.

Analytical Characterization

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Spectra should be recorded on a 400 MHz or higher instrument in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Expected signals would include aromatic protons and the amine protons.

-

¹³C NMR: Recorded on the same instrument, this would show characteristic peaks for the aromatic and isoxazole ring carbons.

-

¹⁹F NMR: This would confirm the presence and chemical environment of the fluorine atom.

4.2.3. Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) in positive ion mode is recommended.

-

Expected m/z: The protonated molecule [M+H]⁺ would be expected at approximately 153.04. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Conclusion

4-Fluorobenzo[d]isoxazol-3-amine represents a promising and versatile building block for the discovery of novel therapeutic agents. Its benzisoxazole core is a privileged scaffold with a proven track record in medicinal chemistry, and the presence of a fluorine atom offers potential advantages in terms of metabolic stability and binding affinity. While further research is needed to fully elucidate the specific biological activities of this compound, the information and protocols provided in this guide offer a solid foundation for its exploration in oncology, inflammatory diseases, and beyond. As our understanding of the intricate roles of targets like BRD4 and SMS2 continues to grow, so too will the potential applications of well-designed molecules derived from 4-Fluorobenzo[d]isoxazol-3-amine.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Fluorobenzo[d]isoxazol-3-amine, CasNo.904815-05-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Fluoro-1,2-benzoxazol-3-amine: A Privileged Scaffold in Medicinal Chemistry

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive literature review of 4-Fluoro-1,2-benzoxazol-3-amine, a fluorinated heterocyclic compound with significant potential as a building block in the discovery of novel therapeutics. While this specific isomer is less documented than its 6-fluoro counterpart, the inherent chemical properties of the benzoxazole core, combined with the strategic placement of a fluorine atom, make it a molecule of considerable interest. This document will delve into its chemical identity, propose a viable synthetic route based on established methodologies, and explore its potential applications in drug discovery, all grounded in the current scientific literature.

Introduction: The Significance of Fluorinated Benzoxazoles

The benzoxazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to an oxazole ring, serves as a versatile scaffold for the development of drugs targeting a broad spectrum of diseases. The inherent aromaticity of the benzoxazole system provides a stable framework that can be readily functionalized to modulate its physicochemical and pharmacological properties.

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate bioavailability. In the context of benzoxazoles, fluorination can significantly influence the electronic properties of the ring system, thereby impacting its interaction with biological targets. While the 6-fluoro isomer has been extensively utilized, particularly in the development of antipsychotics like risperidone, the 4-fluoro isomer, this compound, represents a less explored but equally promising scaffold.

Chemical Properties and Identification

A clear understanding of the fundamental chemical properties of this compound is crucial for its application in synthetic and medicinal chemistry.

| Property | Value | Source |

| Chemical Name | This compound | ChemicalBook[4][5] |

| Synonyms | 4-Fluorobenzo[d]isoxazol-3-amine, 3-Amino-4-fluorobenzisoxazole | ChemicalBook[5] |

| CAS Number | 904815-05-0 | CymitQuimica[2], ChemicalBook[4] |

| Molecular Formula | C₇H₅FN₂O | ChemicalBook[6] |

| Molecular Weight | 152.13 g/mol | CymitQuimica[2] |

Proposed Synthesis of this compound

The proposed synthesis of this compound would commence from 2,6-difluorobenzonitrile. The presence of a fluorine atom at the 2-position makes it a good leaving group for nucleophilic aromatic substitution, and the cyano group at the 1-position is the precursor to the 3-amino group of the target molecule.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-((2-cyano-3-fluorophenyl)oxy)acetonitrile

-

To a solution of 2,6-difluorobenzonitrile (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add potassium carbonate (2 equivalents) and hydroxyacetonitrile (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-((2-cyano-3-fluorophenyl)oxy)acetonitrile.

Step 2: Cyclization to this compound

-

Dissolve the 2-((2-cyano-3-fluorophenyl)oxy)acetonitrile (1 equivalent) in a suitable solvent such as ethanol.

-

Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise to the reaction mixture at room temperature.

-

Stir the reaction for 2-4 hours, monitoring for the formation of the cyclized product by TLC.

-

After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified product.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity. Expected characterization data would include:

-

¹H NMR: To confirm the presence and connectivity of the aromatic and amine protons.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

-

FT-IR: To identify characteristic functional groups such as the N-H stretches of the amine and the C=N and C-O bonds of the benzoxazole ring.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

Synthetic Workflow Diagram

References

- 1. soc.chim.it [soc.chim.it]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-1,2-benzisoxazol-3-aMine | 904815-05-0 [chemicalbook.com]

- 5. 4-Fluoro-1,2-benzisoxazol-3-aMine suppliers & manufacturers in China [m.chemicalbook.com]

- 6. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Fluoro-1,2-benzoxazol-3-amine

Introduction: Elucidating the Structure of a Privileged Scaffold

4-Fluoro-1,2-benzoxazol-3-amine stands as a key heterocyclic compound, representing a privileged scaffold in medicinal chemistry and drug development. Its structural framework is a recurring motif in a variety of pharmacologically active agents.[1][2] The precise characterization of this molecule is paramount for ensuring purity, understanding its chemical behavior, and facilitating its application in complex synthetic pathways. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the unambiguous structural elucidation of this compound.

This document moves beyond a mere recitation of data. It is designed to provide researchers, scientists, and drug development professionals with the "why" behind the "what"—explaining the causal relationships between molecular structure and spectral output, detailing field-proven experimental protocols, and offering a holistic approach to data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum reveals the number, environment, and neighboring atoms of the protons in the molecule. The aromatic region is of particular interest, providing clear insights into the substitution pattern of the benzene ring.

Predicted ¹H NMR Data (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (position 5, 6, or 7) | 7.0 - 7.8 | Multiplet | ortho (J ≈ 7-9 Hz), meta (J ≈ 2-3 Hz) |

| Aromatic H (position 5, 6, or 7) | 7.0 - 7.8 | Multiplet | ortho (J ≈ 7-9 Hz), meta (J ≈ 2-3 Hz) |

| Aromatic H (position 5, 6, or 7) | 7.0 - 7.8 | Multiplet | ortho (J ≈ 7-9 Hz), meta (J ≈ 2-3 Hz) |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet | N/A |

Causality Behind the Spectrum: The protons on the fused benzene ring resonate in the downfield region (7.0-7.8 ppm) due to the deshielding effect of the aromatic ring current.[3] The fluorine atom at position 4 will influence the chemical shifts of the adjacent protons and introduce additional splitting (H-F coupling), leading to more complex multiplets than in an unsubstituted benzoxazole. The amine protons (-NH₂) typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent. This peak's position can be highly variable depending on concentration and solvent.[4]

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (C3) | 155 - 165 |

| C-F (C4) | 150 - 160 (doublet due to C-F coupling) |

| C-O (C7a) | 145 - 155 |

| C-N (C3a) | 115 - 125 |

| Aromatic CH (C5, C6, C7) | 110 - 140 |

Causality Behind the Spectrum: The carbon atoms of the benzoxazole core exhibit a wide range of chemical shifts due to the influence of the electronegative nitrogen and oxygen heteroatoms.[3] The C3 carbon, part of the C=N bond, is significantly deshielded. The most notable feature will be the C4 carbon, which will appear as a doublet due to strong one-bond coupling with the fluorine atom (¹JCF). The other aromatic carbons will also exhibit smaller C-F couplings.

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[5][6] It provides a direct window into the electronic environment of the fluorine atom.

Predicted ¹⁹F NMR Data:

The chemical shift of the fluorine atom in this compound is expected to fall within the typical range for aromatic fluorides. The exact shift is a sensitive probe of the local electronic environment.[7][8] The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Expert Insight: The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds and detecting subtle changes in molecular structure.[6][8][9]

Experimental Protocol: High-Resolution NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[10]

-

Sample Preparation:

-

Accurately weigh 5-25 mg of purified this compound for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR.[10][11]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[11][12]

-

Transfer the solution to a high-quality 5 mm NMR tube, ensuring the sample height is optimal for the spectrometer (typically around 4-5 cm).[10][11]

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C and ¹⁹F spectra. For ¹³C, a larger number of scans will be necessary due to the low natural abundance of the isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra. For ¹H and ¹³C, the residual solvent peak or an internal standard like tetramethylsilane (TMS) is used. For ¹⁹F, an external or internal fluorine-containing standard is used.

-

Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative ratios of the different nuclei.

-

Workflow for NMR Analysis

Caption: Standardized workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule, allowing for the identification of key functional groups.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3400 - 3250 (two bands) | Medium |

| Amine (-NH₂) | N-H Bend | 1650 - 1580 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Strong |

| Benzoxazole | C=N Stretch | ~1650 | Medium |

| Fluoroaromatic | C-F Stretch | 1250 - 1100 | Strong |

| Benzoxazole | C-O Stretch | ~1250 | Strong |

Causality Behind the Spectrum: The primary amine group is expected to show two distinct N-H stretching bands, corresponding to the symmetric and asymmetric vibrations.[4][13] The C-F stretch in aromatic compounds typically gives rise to a strong absorption band in the fingerprint region.[14] The various C=C and C=N stretching vibrations of the heterocyclic ring system will appear in the 1650-1450 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is the most common sampling technique for IR spectroscopy due to its simplicity and minimal sample preparation requirements.[15][16][17]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[15]

-

Collect the sample spectrum.

-

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.

Expected Mass Spectrometry Data:

-

Monoisotopic Mass: 152.03859 Da[18]

-

Ionization Technique: Electrospray ionization (ESI) is a suitable "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺.[20][21][22]

-

Expected Ion: The primary ion observed in positive ion mode ESI-MS would be the [M+H]⁺ ion at an m/z of approximately 153.0459.

-

High-Resolution MS (HRMS): HRMS analysis would confirm the elemental composition by providing a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass.

Expert Insight: ESI is particularly useful for polar, thermally labile molecules as it transfers ions from solution to the gas phase with minimal fragmentation.[20][23][24] This ensures that the molecular ion is the most prominent peak in the spectrum, providing a clear determination of the molecular weight.

Experimental Protocol: ESI Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. A heated nebulizing gas aids in desolvation.[20][21]

-

Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Spectroscopic Analysis: A Unified Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the process is as follows:

Caption: Integrated approach for structural confirmation.

By combining the precise molecular formula from HRMS, the identification of key functional groups from IR, and the detailed atomic connectivity map from NMR, an unambiguous and definitive structural assignment of this compound can be achieved with the highest degree of confidence. This multi-technique approach forms the bedrock of chemical characterization in modern research and development.

References

- 1. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 7. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. organomation.com [organomation.com]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 17. mt.com [mt.com]

- 18. PubChemLite - this compound (C7H5FN2O) [pubchemlite.lcsb.uni.lu]

- 19. This compound [chemicalbook.com]

- 20. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 22. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

The Structure-Activity Relationship of 4-Fluoro-1,2-benzoxazol-3-amine: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold and the Strategic Introduction of Fluorine

The 1,2-benzoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] This versatile heterocycle is a key component in numerous approved drugs, demonstrating a wide spectrum of pharmacological activities including antipsychotic, antimicrobial, anticancer, and anti-inflammatory properties. The strategic derivatization of this core structure allows for the fine-tuning of its physicochemical and pharmacokinetic properties, leading to the development of potent and selective therapeutic agents.

This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored, derivative: 4-Fluoro-1,2-benzoxazol-3-amine . The introduction of a fluorine atom at the 4-position and an amino group at the 3-position presents a unique combination of electronic and structural features that are ripe for exploitation in drug design. The fluorine atom, a bioisostere of hydrogen, can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity through its high electronegativity and ability to form favorable protein-ligand interactions.[2][3] The 3-amino group serves as a critical handle for further chemical modification, allowing for the exploration of a vast chemical space and the optimization of interactions with the target protein.

This document will provide an in-depth analysis of the potential SAR of this compound, drawing insights from related benzisoxazole analogs. We will delve into the rationale behind experimental design, propose synthetic strategies, and outline a workflow for the biological evaluation of novel derivatives based on this promising core.

Synthetic Strategy: A Proposed Pathway to the Core Scaffold and its Derivatives

A robust and flexible synthetic route is paramount for a successful SAR campaign. While specific literature on the synthesis of this compound is limited, a plausible and efficient pathway can be extrapolated from the synthesis of analogous benzisoxazoles. The proposed synthesis commences with a commercially available fluorinated phenol, proceeding through a key cyclization step to form the benzisoxazole core.

Experimental Protocol: Synthesis of this compound

A potential synthetic route is outlined below:

-

Step 1: Nitration of 3-Fluorophenol. 3-Fluorophenol is regioselectively nitrated to yield 3-fluoro-2-nitrophenol and 3-fluoro-6-nitrophenol. The desired 3-fluoro-2-nitrophenol isomer is then isolated.

-

Step 2: O-Alkylation. The hydroxyl group of 3-fluoro-2-nitrophenol is alkylated, for instance, with ethyl bromoacetate in the presence of a base like potassium carbonate, to yield the corresponding ether.

-

Step 3: Reductive Cyclization. The nitro group is reduced, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation. The reduction of the nitro group is followed by a spontaneous intramolecular cyclization to form the 1,2-benzoxazol-3-one ring.

-

Step 4: Amination. The 3-oxo group is then converted to the 3-amino group. This can be achieved through a multi-step process involving conversion to a 3-chloro intermediate followed by displacement with an amine source, or through other established methods for amine synthesis from ketones.

Workflow for Derivative Synthesis

The true power of the this compound scaffold lies in the derivatization of the 3-amino group. A systematic exploration of various substituents is crucial for elucidating the SAR.

Caption: Synthetic workflow for the core scaffold and its derivatives.

Structure-Activity Relationship (SAR) Insights and Exploration

The following sections outline key areas for SAR exploration, drawing parallels from studies on related 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives which have shown promise as antiproliferative agents.[4]

The Role of the 4-Fluoro Substituent

The fluorine atom at the 4-position is anticipated to have a profound impact on the molecule's properties:

-

Electronic Effects: The strong electron-withdrawing nature of fluorine will influence the electron density of the benzisoxazole ring system, potentially affecting its interaction with biological targets.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.

-

Binding Interactions: Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions with electron-deficient regions of a protein's binding pocket.

Exploring Substitutions at the 3-Amino Position

The 3-amino group is the primary vector for exploring the SAR. A library of derivatives should be synthesized to probe the effects of various substituents on biological activity.

Table 1: Proposed Modifications at the 3-Amino Position and Their Rationale

| Modification Type | Rationale | Potential Impact on Activity |

| Acylation (Amides) | Introduce hydrogen bond donors and acceptors; explore steric and electronic effects of various acyl groups (aliphatic, aromatic, heteroaromatic). | Modulation of binding affinity and selectivity. Aromatic and heterocyclic moieties have been shown to be important for antiproliferative activity in related scaffolds.[4] |

| Sulfonylation (Sulfonamides) | Introduce a tetrahedral geometry and strong hydrogen bond acceptors. | Can significantly alter binding modes and improve physicochemical properties. |

| Alkylation (Secondary/Tertiary Amines) | Modulate basicity (pKa) and lipophilicity. | Fine-tuning of pharmacokinetic properties and potential for salt formation to improve solubility. |

| Urea/Thiourea Formation | Introduce rigid linkers with strong hydrogen bonding capabilities. | Can lock the molecule into a specific conformation required for optimal binding. |

Bioisosteric Replacements of the 3-Amino Group

Bioisosterism is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.[5][6] Replacing the 3-amino group with other functional groups of similar size and electronic properties can lead to novel and improved drug candidates.

Table 2: Potential Bioisosteric Replacements for the 3-Amino Group

| Bioisostere | Rationale |

| Hydroxyl Group | Can act as a hydrogen bond donor and acceptor. |

| Thiol Group | Introduces a different electronic and steric profile. |

| Small Heterocycles (e.g., oxazole, triazole) | Can mimic the hydrogen bonding and conformational properties of the amino group while offering improved metabolic stability. |

Proposed Biological Evaluation Workflow

A systematic approach to biological evaluation is essential to derive meaningful SAR data.

Caption: High-level workflow for biological evaluation.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

Based on the known anticancer activity of related benzisoxazoles, an initial screen for antiproliferative activity is a logical starting point.

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the synthesized this compound derivatives.

-

MTT Incubation: After a set incubation period (e.g., 48-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and IC50 values (the concentration of compound that inhibits cell growth by 50%) are determined.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies on this specific molecule are not yet widely published, the principles of medicinal chemistry and the data from related benzisoxazole analogs provide a strong foundation for a rational drug design campaign. The strategic introduction of the 4-fluoro substituent is expected to confer advantageous pharmacokinetic properties, while the versatile 3-amino group provides a rich opportunity for chemical exploration.

Future work should focus on the synthesis of a diverse library of derivatives with systematic modifications at the 3-amino position. A comprehensive biological evaluation of these compounds against a panel of relevant targets will be crucial for elucidating the SAR and identifying lead candidates for further development. Computational modeling, including docking studies and quantitative structure-activity relationship (QSAR) analysis, can also be employed to rationalize the experimental findings and guide the design of next-generation compounds with enhanced potency and selectivity.

References

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Novel Benzoxazolamines: A Technical Guide to Their Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of a specific and compelling subclass: novel benzoxazolamines. We will traverse the discovery of potent leukotriene biosynthesis inhibitors, detail the synthetic methodologies for their creation, and elucidate their mechanism of action within the arachidonic acid cascade. This document is designed to serve as a comprehensive resource, offering both foundational knowledge and practical insights for researchers engaged in the discovery and development of new therapeutics.

Introduction: The Benzoxazole Core in Drug Discovery

Benzoxazole, an aromatic organic compound with the molecular formula C₇H₅NO, consists of a benzene ring fused to an oxazole ring.[1][2] This structural arrangement confers a unique combination of planarity, rigidity, and the capacity for diverse molecular interactions, making it an attractive scaffold for the design of therapeutic agents.[3] The benzoxazole nucleus is found in numerous natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The versatility of the benzoxazole core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[2]

Discovery of a Novel Class of Leukotriene Biosynthesis Inhibitors

A significant breakthrough in the exploration of benzoxazolamines came with the discovery of a series of compounds that potently inhibit leukotriene (LT) biosynthesis.[5] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid, and they play a crucial role in the pathophysiology of various inflammatory diseases, including asthma.[5]

The initial lead compound, (S)-N-(benzothiazol-2-yl)phenylalanine ethyl ester, was identified through a screening program for inhibitors of Ca-ionophore-A23187-induced LTB₄ release in human polymorphonuclear leukocytes, demonstrating an IC₅₀ of 0.23 μM. This discovery prompted a systematic structure-activity relationship (SAR) study to optimize the potency of this new class of inhibitors.

Structure-Activity Relationship (SAR) and Lead Optimization

Through meticulous structural modifications, key determinants for enhanced potency were identified. It was found that the introduction of hydrophobic substituents at the 5-position of the benzoxazole ring and the replacement of the phenyl ring of the phenylalanine moiety with a cyclohexyl group significantly increased inhibitory activity. This lead optimization effort culminated in the discovery of (S)-N-[2-cyclohexyl-1-(2-pyridinyl)ethyl]-5-methyl-2-benzoxazolamine, which exhibited a remarkable IC₅₀ of 0.001 μM.[5]

| Compound | R | X | Y | IC₅₀ (µM) |

| 5a (Initial Lead) | H | S | Phenyl | 0.23 |

| 43a | CH₃ | O | Phenyl | 0.003 |

| 43b (Optimized Lead) | CH₃ | O | Cyclohexyl | 0.001 |

| 43c | Cl | O | Cyclohexyl | 0.002 |

| 43d | OCH₃ | O | Cyclohexyl | 0.004 |

Table 1: Structure-Activity Relationship of Benzoxazolamine Analogs as Inhibitors of LTB₄ Release.

Synthesis of Novel Benzoxazolamines

The synthesis of N-substituted 2-aminobenzoxazoles is a critical aspect of their development. Several synthetic strategies have been reported, with the most common approaches involving the cyclization of 2-aminophenols with a cyanating agent, followed by N-alkylation or N-acylation.[6]

General Synthetic Workflow

The synthesis of the benzoxazolamine core typically begins with a substituted 2-aminophenol, which undergoes cyclization to form the 2-aminobenzoxazole intermediate. This intermediate can then be reacted with a suitable electrophile to introduce the desired N-substituent.

Experimental Protocol: Synthesis of (S)-N-[2-cyclohexyl-1-(2-pyridinyl)ethyl]-5-methyl-2-benzoxazolamine

This protocol outlines a plausible multi-step synthesis for the highly potent benzoxazolamine analog, based on established synthetic methodologies.[7]

Step 1: Synthesis of 5-methyl-2-aminobenzoxazole

-

To a stirred solution of 2-amino-4-methylphenol (1.0 eq) in a suitable solvent such as methanol, add cyanogen bromide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-methyl-2-aminobenzoxazole.

Step 2: Synthesis of (S)-2-cyclohexyl-1-(2-pyridinyl)ethanamine

This chiral amine can be synthesized via asymmetric methods, for example, through the asymmetric reduction of a corresponding imine or the use of a chiral auxiliary.[7]

Step 3: N-Alkylation to yield (S)-N-[2-cyclohexyl-1-(2-pyridinyl)ethyl]-5-methyl-2-benzoxazolamine

-

To a solution of 5-methyl-2-aminobenzoxazole (1.0 eq) and (S)-2-cyclohexyl-1-(2-pyridinyl)ethanamine (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like triethylamine (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography to yield (S)-N-[2-cyclohexyl-1-(2-pyridinyl)ethyl]-5-methyl-2-benzoxazolamine.

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The potent anti-inflammatory effects of this novel class of benzoxazolamines stem from their ability to inhibit the biosynthesis of leukotrienes.[5] Unlike many other anti-inflammatory agents that target the 5-lipoxygenase (5-LO) enzyme directly, these compounds act at the level of arachidonic acid release.[5]

Arachidonic acid, a polyunsaturated fatty acid, is a key precursor for the synthesis of a wide range of eicosanoids, including prostaglandins and leukotrienes. It is typically esterified in the sn-2 position of membrane phospholipids and is released by the action of phospholipase A₂ (PLA₂).

By inhibiting the release of arachidonic acid, benzoxazolamines effectively cut off the supply of the essential substrate for both the cyclooxygenase (COX) and 5-lipoxygenase (5-LO) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes. This upstream point of intervention represents a novel and highly effective strategy for the modulation of inflammatory responses.

Recent Advances and Future Perspectives (2021-Present)

The benzoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Recent research has expanded the biological activity profile of benzoxazole derivatives beyond anti-inflammatory applications.[1][3] Studies published between 2021 and 2024 have highlighted the potential of novel benzoxazoles and related benzothiazoles as anticancer, and neuroprotective agents.[2][4][8] The development of new synthetic methodologies continues to provide access to a wider range of structurally diverse benzoxazolamines, paving the way for the exploration of new biological targets and therapeutic indications.[2] The inherent drug-like properties of the benzoxazole core, combined with the potential for multi-target activity, ensure that this scaffold will remain a high-priority area for drug discovery and development in the coming years.[3]

Conclusion

The discovery of novel benzoxazolamines as potent inhibitors of leukotriene biosynthesis represents a significant advancement in the field of anti-inflammatory drug discovery. The elucidation of their structure-activity relationships has provided a clear roadmap for the design of highly potent analogs. Furthermore, the understanding of their unique mechanism of action, targeting the release of arachidonic acid, offers a compelling rationale for their therapeutic potential. As synthetic methodologies become more sophisticated and our understanding of the biological roles of this scaffold deepens, we can anticipate the emergence of new and improved benzoxazolamine-based therapeutics for a range of human diseases.

References

- 1. Targeting disease with benzoxazoles: a comprehensive review of recent developments | CoLab [colab.ws]

- 2. escholarship.org [escholarship.org]

- 3. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemistry and structure--activity relationships of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]